Methyl 3-methyl-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 3-methyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexane, featuring a methyl group, a ketone group, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the oxidation of 3-methyl-4-hydroxycyclohexanecarboxylate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the hydroxyl group to a ketone, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols or amines in the presence of acid or base catalysts
Major Products Formed
Oxidation: Dicarboxylic acids
Reduction: Alcohol derivatives
Substitution: Various esters and amides
Scientific Research Applications
Methyl 3-methyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxocyclohexanecarboxylate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The ketone and ester groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxocyclohexanecarboxylate: Lacks the methyl group at the 3-position, leading to different reactivity and applications.
Methyl 4-methyl-3-oxocyclohexanecarboxylate: Similar structure but with the methyl group at a different position, affecting its chemical behavior.
Uniqueness
Methyl 3-methyl-4-oxocyclohexanecarboxylate is unique due to the presence of both a methyl group and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHAFUJAOUJTNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561330 | |
Record name | Methyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62617-92-9 | |
Record name | Methyl 3-methyl-4-oxocyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62617-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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